5-Methoxy-2,8-dimethylquinoline

LogP Lipophilicity Quinoline SAR

5-Methoxy-2,8-dimethylquinoline (CAS 1934605-26-1, molecular formula C12H13NO, molecular weight 187.24 g/mol) is a heterocyclic compound belonging to the quinoline family, characterized by a bicyclic aromatic ring system with methyl substituents at positions 2 and 8 and a methoxy group at position 5. This specific substitution pattern places it within the broader class of quinoline derivatives, which are recognized as a privileged scaffold in medicinal chemistry, particularly for anticancer drug discovery.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Cat. No. B11906904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2,8-dimethylquinoline
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)C=CC(=N2)C
InChIInChI=1S/C12H13NO/c1-8-4-7-11(14-3)10-6-5-9(2)13-12(8)10/h4-7H,1-3H3
InChIKeyHSTDUUIQCVOQEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2,8-dimethylquinoline – A 5-Methoxy-Substituted Quinoline Building Block for Targeted Heterocyclic Chemistry and Drug Discovery Procurement


5-Methoxy-2,8-dimethylquinoline (CAS 1934605-26-1, molecular formula C12H13NO, molecular weight 187.24 g/mol) is a heterocyclic compound belonging to the quinoline family, characterized by a bicyclic aromatic ring system with methyl substituents at positions 2 and 8 and a methoxy group at position 5 . This specific substitution pattern places it within the broader class of quinoline derivatives, which are recognized as a privileged scaffold in medicinal chemistry, particularly for anticancer drug discovery .

Why 5-Methoxy-2,8-dimethylquinoline Cannot Be Readily Substituted by Other Quinoline Analogs in SAR-Driven Programs


Quinoline derivatives exhibit highly substitution-dependent biological activities. The presence and position of methoxy and methyl groups critically influence electronic distribution, lipophilicity, and target binding . Specifically, the 5-methoxy substitution on the quinoline scaffold has been identified as a key pharmacophoric element for Enhancer of Zeste Homologue 2 (EZH2) inhibition, with structure-activity relationship (SAR) studies demonstrating that modification or removal of the 5-methoxy group leads to significant loss of inhibitory activity . Therefore, substituting 5-methoxy-2,8-dimethylquinoline with other positional isomers or unsubstituted quinolines in EZH2-targeted programs would be expected to compromise the desired biological outcome, making precise compound specification essential for reproducible research.

Quantitative Differentiation Evidence for 5-Methoxy-2,8-dimethylquinoline Relative to Its Closest Analogs


Enhanced Lipophilicity (LogP) Relative to 2,8-Dimethylquinoline and 6-Methoxy-2-methylquinoline Isomers

The 5-methoxy-2,8-dimethyl substitution pattern confers higher lipophilicity compared to both the unsubstituted parent 2,8-dimethylquinoline and the positional isomer 6-methoxy-2-methylquinoline. The experimentally determined LogP for 2,8-dimethylquinoline is 2.85 , while 6-methoxy-2-methylquinoline has a LogP of 2.41 . Based on the known additive contribution of the methoxy group to LogP, 5-methoxy-2,8-dimethylquinoline is estimated to have a LogP in the range of 3.2–3.5, representing an increase of approximately 0.4–0.7 log units over the parent scaffold and approximately 0.8–1.1 log units over the 6-methoxy isomer. This increased lipophilicity is expected to influence membrane permeability, tissue distribution, and metabolic stability.

LogP Lipophilicity Quinoline SAR

Increased Topological Polar Surface Area (TPSA) Compared to Unsubstituted 2,8-Dimethylquinoline

The introduction of the 5-methoxy group increases the topological polar surface area (TPSA) compared to the unsubstituted 2,8-dimethylquinoline. The TPSA for 2,8-dimethylquinoline is reported as 12.9 Ų . By adding the methoxy substituent, the TPSA of 5-methoxy-2,8-dimethylquinoline is estimated to be approximately 22 Ų, based on the known contribution of a methoxy group to TPSA. This increase of approximately 9 Ų places the compound closer to the optimal range for oral bioavailability, while still remaining well below the 140 Ų threshold commonly associated with poor membrane permeability. The intermediate TPSA value offers a balanced profile for both solubility and passive diffusion.

TPSA Physicochemical Properties Drug-likeness

5-Methoxyquinoline Scaffold Activity in EZH2 Inhibition: Supporting Pharmacophoric Rationale for 5-Methoxy-2,8-dimethylquinoline

The 5-methoxyquinoline scaffold has been validated as a core pharmacophore for Enhancer of Zeste Homologue 2 (EZH2) inhibition. In a comprehensive SAR study, the lead compound 5k (5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine) exhibited an IC50 of 1.2 μM against EZH2 and decreased global H3K27me3 levels in cells . The 5-methoxy group on the quinoline core was identified as essential for enzymatic inhibitory activity within this series. While 5-methoxy-2,8-dimethylquinoline has not been independently profiled in this assay, its core structure retains the critical 5-methoxyquinoline motif without the additional amine substituents present in 5k, making it a valuable minimal pharmacophore or starting scaffold for further derivatization. The compound's low molecular weight (187.24 g/mol) compared to 5k (estimated MW > 400 g/mol) further supports its use as a fragment-like lead for structure-based design.

EZH2 Epigenetics Quinoline inhibitors

High Commercial Purity (97%) Ensuring Reproducible Experimental Outcomes

5-Methoxy-2,8-dimethylquinoline is commercially available at a certified purity of 97% (Catalog Number CM227230) . In contrast, several closely related analogs such as 2,8-dimethylquinoline and 5-methoxyquinoline are commonly supplied at purities ranging from 95% to 98%, with batch-to-batch variability that may introduce confounding factors in biological assays. The specified 97% purity threshold ensures that researchers can procure a consistent, well-characterized starting material, minimizing the risk of impurity-driven false positives or off-target effects in cellular and biochemical experiments.

Purity Reproducibility Procurement

Optimal Research and Industrial Application Scenarios for 5-Methoxy-2,8-dimethylquinoline


Fragment-Based EZH2 Inhibitor Discovery and Lead Optimization

The validated 5-methoxyquinoline pharmacophore makes 5-methoxy-2,8-dimethylquinoline an ideal fragment-sized starting point for EZH2 inhibitor programs. Its low molecular weight (187.24 g/mol) and synthetically accessible structure allow for efficient fragment growing, linking, or merging strategies. Researchers can use this compound as a core scaffold to explore substitution at positions 2, 4, or 8, leveraging the established SAR that the 5-methoxy group is critical for EZH2 inhibition .

Physicochemical Profiling Studies Requiring Defined Lipophilicity and TPSA Values

With an estimated LogP of 3.2–3.5 and TPSA of approximately 22 Ų, 5-methoxy-2,8-dimethylquinoline provides a defined physicochemical reference point for structure-property relationship (SPR) studies. Its intermediate lipophilicity and polar surface area make it a suitable probe compound for investigating the impact of substituent effects on membrane permeability, solubility, and metabolic stability in quinoline-based series .

Synthetic Chemistry Method Development Using Quinoline Building Blocks

The compound's well-defined substitution pattern (methyl at C2 and C8, methoxy at C5) provides a stereoelectronically characterized scaffold for developing new synthetic methodologies, such as late-stage C–H functionalization, cross-coupling reactions, or directed ortho-metalation strategies. Its commercial availability at 97% purity ensures that method development can proceed with reliable starting material quality.

Comparative Quinoline Analog Libraries for Target Profiling

When assembled alongside 2,8-dimethylquinoline (LogP 2.85) and 6-methoxy-2-methylquinoline (LogP 2.41), 5-methoxy-2,8-dimethylquinoline contributes to a systematically varied analog library for assessing how lipophilicity and substitution position affect target engagement, selectivity, and cellular activity. This comparative approach is essential for decoding SAR in phenotypic or target-based screening campaigns .

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